molecular formula C13H24O3 B8546724 3-Hydroxytridec-12-enoic acid CAS No. 51139-05-0

3-Hydroxytridec-12-enoic acid

Cat. No. B8546724
Key on ui cas rn: 51139-05-0
M. Wt: 228.33 g/mol
InChI Key: YNWBLTNAQFZKQI-UHFFFAOYSA-N
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Patent
US05066658

Procedure details

Purification by distillation (Kugelrohr, 135° C./0.2 torr) gave ethyl 3-hydroxy-12-tridecenoate as a colorless oil (12.3 g, 80% yield). To this ester (10.8 g, 42.2 mmol) in dioxane (50 ml) at room temperature was added 1M NaOH (50 ml). After one hour, the resulting slurry was diluted with water and washed twice with hexane. The aqueous layer was acidified with 10% citric acid, and the resulting solid collected by filtration and dried in vacuo to give 3-hydroxy-12-tridecenoic acid as a white solid, mp 62°-64° C. (8.65 g, 90% yield). To a solution of this hydroxy-acid (8.60 g, 37.6 mmol) in DMF (27 ml) at room temperature were added t-butyl-dimethylsilyl chloride (10.8 g) and imidazole (9.7 g). The reaction was stirred for 24 hours, poured into ice water (250 ml), and extracted three times with hexane. The extracts were combined, dried (Na ), filtered, and evaporated to give the bis-silyl derivative as a light yellow oil (14.5 g, 84% yield).
Name
ester
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]=[CH2:18])[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[Na+]>O1CCOCC1.O>[OH:1][CH:2]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]=[CH2:18])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
ester
Quantity
10.8 g
Type
reactant
Smiles
OC(CC(=O)OCC)CCCCCCCCC=C
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with hexane
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CC(=O)O)CCCCCCCCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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